3-(Benzyloxy)isoxazole-5-carbaldehyde
Overview
Description
3-(Benzyloxy)isoxazole-5-carbaldehyde is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)isoxazole-5-carbaldehyde can be achieved through several methods. One common approach involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) followed by the addition of aldehydes. This is followed by treatment with molecular iodine and subsequently with hydroxylamine . Another method involves the condensation reaction of nitroalkanes with 3-oxetanone .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)isoxazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 3-(Benzyloxy)isoxazole-5-carboxylic acid.
Reduction: 3-(Benzyloxy)isoxazole-5-methanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)isoxazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)isoxazole-5-carbaldehyde involves its interaction with various molecular targets, depending on the context of its use. For example, in biochemical assays, it may act as an inhibitor or activator of specific enzymes. The exact pathways and molecular targets can vary widely and are often the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzyloxy)isoxazole-4-carbaldehyde
- 3-(Benzyloxy)isoxazole-5-methanol
- 3-(Benzyloxy)isoxazole-5-carboxylic acid
Uniqueness
3-(Benzyloxy)isoxazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other isoxazole derivatives. This makes it a valuable compound for targeted applications in research and industry .
Properties
IUPAC Name |
3-phenylmethoxy-1,2-oxazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-7-10-6-11(12-15-10)14-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPLDQSNOHMLIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NOC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415893 | |
Record name | 3-(benzyloxy)isoxazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2552-53-6 | |
Record name | 3-(benzyloxy)isoxazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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